molecular formula C15H15BrN2O2S B11822193 Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide

Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide

Cat. No.: B11822193
M. Wt: 367.3 g/mol
InChI Key: YEUAQVSDGAKESG-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-bromoacetophenone in the presence of a base, followed by the addition of hydrazine hydrate. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Solvent: Common solvents like ethanol or methanol

    Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form sulfonic acid derivatives

    Reduction: Can be reduced to form corresponding amines

    Substitution: Participates in nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Polar solvents like water, ethanol

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted hydrazides, depending on the reaction conditions and reagents used.

Scientific Research Applications

Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis

    Biology: Investigated for its potential as an antimicrobial and anticancer agent

    Medicine: Explored for its therapeutic properties in drug development

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 4-methyl-,[1-(4-methylphenyl)ethylidene]hydrazide
  • Benzenesulfonic acid, 4-methyl-, 1-methylethyl ester

Uniqueness

Benzenesulfonic acid, 4-methyl-,[1-(4-bromophenyl)ethylidene]hydrazide is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

N-[1-(4-bromophenyl)ethylideneamino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2S/c1-11-3-9-15(10-4-11)21(19,20)18-17-12(2)13-5-7-14(16)8-6-13/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUAQVSDGAKESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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